Ethacrynsäure-Epoxid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

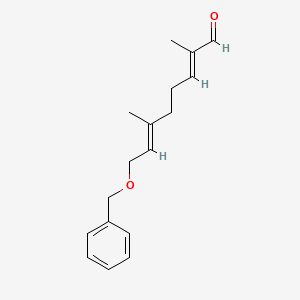

Ethacrynic Acid Epoxide is a derivative of Ethacrynic Acid, a well-known loop diuretic used primarily to treat edema and high blood pressure Ethacrynic Acid Epoxide is characterized by the presence of an epoxide group, which is a three-membered cyclic ether

Wissenschaftliche Forschungsanwendungen

Ethacrynic Acid Epoxide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis to introduce epoxide functionality into molecules.

Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

Medicine: Investigated for its anticancer properties, particularly in drug repurposing efforts.

Industry: Utilized in the synthesis of polymers and other materials due to its reactive epoxide group.

Wirkmechanismus

Target of Action

Ethacrynic Acid Epoxide primarily targets the symport of sodium, potassium, and chloride in the ascending limb of Henle, but also in the proximal and distal tubules . These targets play a crucial role in the regulation of fluid and electrolyte balance in the body .

Mode of Action

Ethacrynic Acid Epoxide inhibits the symport of sodium, potassium, and chloride. This inhibition results in the excretion of these ions, leading to increased urinary output and a reduction in extracellular fluid . This action classifies Ethacrynic Acid Epoxide as a loop or high ceiling diuretic .

Biochemical Pathways

The primary biochemical pathway affected by Ethacrynic Acid Epoxide is the ion transport pathway in the renal tubules. By inhibiting the symport of sodium, potassium, and chloride, Ethacrynic Acid Epoxide disrupts the reabsorption of these ions, leading to their excretion . This action can have downstream effects on the body’s fluid balance and blood pressure .

Pharmacokinetics

The pharmacokinetics of Ethacrynic Acid Epoxide are characterized by its action on the renal tubules. The urinary output resulting from its use is usually dose-dependent and related to the magnitude of fluid accumulation . .

Result of Action

The primary result of Ethacrynic Acid Epoxide’s action is an increase in urinary output and a reduction in extracellular fluid . This can lead to the alleviation of symptoms associated with conditions like congestive heart failure, liver cirrhosis, and renal disease, where fluid accumulation is a problem .

Biochemische Analyse

Biochemical Properties

Ethacrynic Acid Epoxide, like its parent compound, is likely to interact with various enzymes, proteins, and other biomolecules. Ethacrynic Acid has been shown to inhibit symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules . This pharmacological action results in excretion of these ions, increased urinary output, and reduction in extracellular fluid .

Cellular Effects

Ethacrynic Acid has been shown to have some negative effects on the life-table parameters of the psocid in F1 and F2 generations . The addition of Ethacrynic Acid to diet stunted psocids growth by lengthening development time and increasing mortality .

Molecular Mechanism

Ethacrynic Acid acts by inhibiting NKCC2 in the thick ascending loop of Henle and the macula densa . This results in the excretion of sodium, potassium, and chloride ions, increased urinary output, and reduction in extracellular fluid .

Temporal Effects in Laboratory Settings

Ethacrynic Acid has been shown to have some negative effects on the life-table parameters of the psocid in F1 and F2 generations .

Dosage Effects in Animal Models

Ethacrynic Acid has been shown to have some negative effects on the life-table parameters of the psocid in F1 and F2 generations .

Metabolic Pathways

Ethacrynic Acid has been shown to inhibit symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules .

Transport and Distribution

Ethacrynic Acid acts on the ascending limb of the loop of Henle and on the proximal and distal tubules .

Subcellular Localization

Ethacrynic Acid acts on the ascending limb of the loop of Henle and on the proximal and distal tubules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethacrynic Acid Epoxide can be synthesized through several methods. One common approach involves the epoxidation of Ethacrynic Acid using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA). The reaction typically occurs under mild conditions, with the peroxy acid reacting with the double bond in Ethacrynic Acid to form the epoxide ring .

Industrial Production Methods: Industrial production of Ethacrynic Acid Epoxide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production .

Analyse Chemischer Reaktionen

Types of Reactions: Ethacrynic Acid Epoxide undergoes various chemical reactions, including:

Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles such as water, alcohols, and amines.

Oxidation and Reduction: The compound can undergo oxidation to form diols or reduction to yield alcohols.

Substitution Reactions: The epoxide group can be substituted by halides or other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Acidic Conditions: Hydrochloric acid or sulfuric acid can catalyze the ring-opening of the epoxide.

Basic Conditions: Sodium hydroxide or potassium hydroxide can also facilitate the ring-opening reaction.

Oxidizing Agents: Peroxy acids like mCPBA are used for the initial epoxidation step.

Major Products:

Diols: Formed from the hydrolysis of the epoxide ring.

Halohydrins: Produced when the epoxide reacts with halides under acidic conditions.

Vergleich Mit ähnlichen Verbindungen

Ethacrynic Acid Epoxide can be compared with other epoxide-containing compounds:

Epichlorohydrin: Another epoxide used in the production of epoxy resins and as a reagent in organic synthesis.

Styrene Oxide: Used in the manufacture of plastics and as an intermediate in chemical synthesis.

Propylene Oxide: Employed in the production of polyurethane foams and as a fumigant.

Uniqueness: Ethacrynic Acid Epoxide is unique due to its origin from Ethacrynic Acid, a compound with established medical uses.

Eigenschaften

CAS-Nummer |

27223-10-5 |

|---|---|

Molekularformel |

C13H12Cl2O5 |

Molekulargewicht |

319.13 g/mol |

IUPAC-Name |

2-[2,3-dichloro-4-(2-ethyloxirane-2-carbonyl)phenoxy]acetic acid |

InChI |

InChI=1S/C13H12Cl2O5/c1-2-13(6-20-13)12(18)7-3-4-8(11(15)10(7)14)19-5-9(16)17/h3-4H,2,5-6H2,1H3,(H,16,17) |

InChI-Schlüssel |

XAYYIOYUOMBDNK-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1(CO1)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl |

Synonyme |

[2,3-Dichloro-4-(2-ethylglycidoyl)phenoxy]acetic Acid; 2-[2,3-Dichloro-4-[(2-ethyl-2-oxiranyl)carbonyl]phenoxy]acetic Acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Diethylamino)-1,3-dimethyl-1H-Pyrazolo[3,4-b]pyridine-5-carboxaldehyde](/img/structure/B1144420.png)

![2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid](/img/structure/B1144422.png)